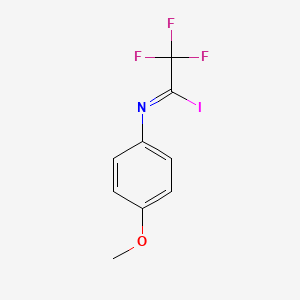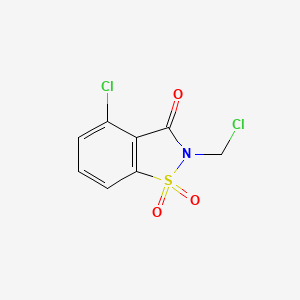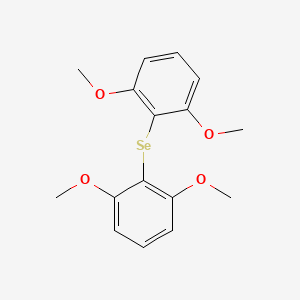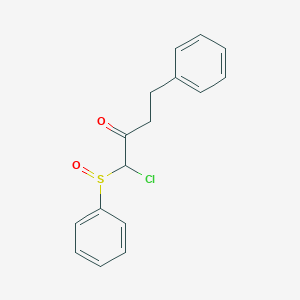
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of trifluoromethyl and methoxyphenyl groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- typically involves the reaction of 2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl chloride with an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Types of Reactions:
Substitution Reactions: Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- can undergo nucleophilic substitution reactions due to the presence of the iodide group.
Oxidation and Reduction Reactions: The compound may participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- has several applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl and methoxyphenyl groups play a crucial role in its reactivity and binding affinity to specific targets. The pathways involved may include nucleophilic attack, electrophilic addition, and other chemical interactions.
Vergleich Mit ähnlichen Verbindungen
- Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methylphenyl)-
- Ethanimidoyl iodide, 2,2,2-trifluoro-N-(3-methylphenyl)-
- Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-chlorophenyl)-
Comparison: Ethanimidoyl iodide, 2,2,2-trifluoro-N-(4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions. Compared to its analogs with methyl or chloro substituents, the methoxy group may enhance its solubility and binding properties, making it more suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
134481-27-9 |
|---|---|
Molekularformel |
C9H7F3INO |
Molekulargewicht |
329.06 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(4-methoxyphenyl)ethanimidoyl iodide |
InChI |
InChI=1S/C9H7F3INO/c1-15-7-4-2-6(3-5-7)14-8(13)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
BSAIUJHXJSDJLI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=C(C(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)


![Morpholine, 4-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-](/img/structure/B14265770.png)




![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)

![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)

